![molecular formula C9H7NO3 B3030898 Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- CAS No. 102268-23-5](/img/structure/B3030898.png)

Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Overview

Description

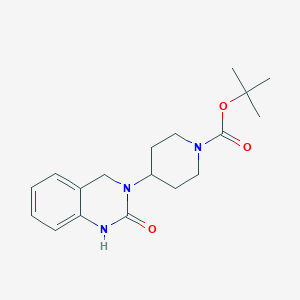

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” is a chemical compound with the molecular formula C9H7NO3 . It is also known as 3-ethylfuro[3,4-b]pyridine-5,7-dione .

Molecular Structure Analysis

The molecular structure of “Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” can be represented by the InChI string:InChI=1S/C9H7NO3/c1-2-5-3-6-7 (10-4-5)9 (12)13-8 (6)11/h3-4H,2H2,1H3 . The compound has a molecular weight of 177.16 g/mol . Physical And Chemical Properties Analysis

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” has a molecular weight of 177.16 g/mol . It has a computed XLogP3-AA value of 1.4, which indicates its lipophilicity . The compound has zero hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications

Chemical Scaffold and Biological Activity

Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-, is a derivative of pyrrolopyrrole and pyridine, which are significant in drug discovery due to their versatile scaffolding and biological activities. Pyrrolidine rings, including derivatives like pyrrolizines and pyrrolidine-2,5-diones, are extensively used in medicinal chemistry to obtain compounds for treating human diseases. Their saturation allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increased three-dimensional coverage due to non-planarity, which is beneficial in designing drugs with specific target selectivity (Li Petri et al., 2021).

Synthetic Pathways and Applications

The pyranopyrimidine core, closely related to the pyridine structure, is crucial for medicinal and pharmaceutical industries because of its broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine derivatives is facilitated by various hybrid catalysts, underscoring the importance of these structures in developing new medicinal compounds (Parmar et al., 2023).

Optical Properties and Applications in Electronics

Diketopyrrolopyrroles, including the pyridine-5,7-dione structure, are widely used dyes with applications ranging from high-quality pigments to electronic devices like field-effect transistors and solar cells. Their extensive utility is attributed to their straightforward synthesis, good stability, and high fluorescence quantum yield, making them attractive for future technological applications (Grzybowski & Gryko, 2015).

Role in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, akin to the furo[3,4-b]pyridine structure, demonstrates versatility in interacting with kinases through multiple binding modes. This adaptability has led to its widespread use in kinase inhibitor patents, highlighting its potential in therapeutic applications (Wenglowsky, 2013).

Agrochemical Applications

Pyridine-based compounds, including furo[3,4-b]pyridine derivatives, play a crucial role as agrochemicals, serving as fungicides, insecticides, and herbicides. The need for new methods to enhance the efficiency of discovering novel lead compounds in agrochemical research emphasizes the significance of these chemical structures (Guan et al., 2016).

Future Directions

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” and related compounds could potentially be used in the development of new drugs. For instance, 3,5-disubstituted furo[3,2-b]pyridines have shown potential as highly selective inhibitors of cdc-like kinases (CLKs), which could be useful in the treatment of various diseases .

properties

IUPAC Name |

3-ethylfuro[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-5-3-6-7(10-4-5)9(12)13-8(6)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARJVHBYULOJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=O)OC2=O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448354 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102268-23-5 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)

![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)